molecular formula C16H12N2O5S2 B2574709 (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid CAS No. 615282-35-4

(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid

Cat. No.: B2574709
CAS No.: 615282-35-4
M. Wt: 376.4
InChI Key: LHDUIWCJCIKYBU-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid is a heterocyclic compound featuring a benzylidene-substituted thiazolidinone core fused to a dioxopyrrolidinyl moiety and an acetic acid side chain. The Z-configuration of the benzylidene group (C=CH-Ar) is critical for its stereochemical and biological properties. Thiazolidinone derivatives are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, attributed to their ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

2-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S2/c19-12-7-10(14(22)17(12)8-13(20)21)18-15(23)11(25-16(18)24)6-9-4-2-1-3-5-9/h1-6,10H,7-8H2,(H,20,21)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDUIWCJCIKYBU-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring, a pyrrolidine moiety, and a benzylidene group. Its molecular formula is C12H9NO3S2C_{12}H_9NO_3S^2 with a molecular weight of 279.33 g/mol. The structure contributes to its diverse reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidine derivatives with benzaldehyde under acidic or basic conditions. Various catalysts can enhance the reaction efficiency, with methods such as microwave-assisted synthesis being explored for industrial applications .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Antifungal Properties

The compound also demonstrates antifungal activity against pathogens such as Candida albicans. The inhibition of fungal growth has been attributed to its ability to interfere with ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Activity

In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has been shown to inhibit mushroom tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid .
  • Cell Signaling Pathways : The compound may modulate key signaling pathways associated with cell survival and apoptosis, enhancing its anticancer effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against gram-positive and gram-negative bacteria .

Study 2: Anticancer Activity

In a recent investigation involving B16F10 melanoma cells, analogs of this compound were tested for their cytotoxic effects. The results demonstrated that certain derivatives exhibited potent anti-melanogenic effects without significant cytotoxicity at lower concentrations .

Comparative Data Table

Biological ActivityIC50 Value (µM)Reference
Mushroom Tyrosinase Inhibition1.12
Antimicrobial Activity (E. coli)64
Antifungal Activity (C. albicans)32
Cytotoxicity in B16F10 Cells>20

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various biological models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory conditions .

Case Studies

  • Antioxidant Activity Study
    • A study published in MDPI evaluated the antioxidant capacity of several derivatives of this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
  • Antimicrobial Efficacy
    • Another investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) that suggest its potential as a broad-spectrum antimicrobial agent .
  • Anti-inflammatory Research
    • A recent study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a marked decrease in joint swelling and inflammatory markers, indicating its potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Method B: Direct Acid-Mediated Condensation

  • Reagents : 5-ylidene-rhodanine-3-succinic acid, aromatic amines, acetic acid.

  • Procedure : Heat the mixture under reflux for 12–14 hours.

  • Yield : Slightly lower than Method A (55–65%) .

Table 1: Comparison of Synthetic Methods

ParameterMethod AMethod B
Reaction Time3 hours12–14 hours
Key IntermediateAnhydrideDirect condensation
SolventDioxane → Acetic acidAcetic acid
Typical Yield (%)65–7255–65

Reactivity of Functional Groups

The compound’s reactivity is governed by three core groups:

  • Thiazolidinone Core :

    • The thioxo group (C=S) undergoes nucleophilic substitution. For example, alkylation or acylation reactions at the sulfur atom.

    • The benzylidene group (C=CH-Ar) participates in Michael additions or cycloadditions .

  • Pyrrolidinone Framework :

    • The 2,5-dioxopyrrolidin-1-yl group is prone to ring-opening reactions in basic or nucleophilic conditions, forming succinimide derivatives.

  • Acetic Acid Side Chain :

    • The carboxylic acid group (-COOH) enables salt formation, esterification, or amidation.

Table 2: Representative Reactions

Reaction TypeConditionsProduct
Esterification Ethanol/H₂SO₄, refluxEthyl ester derivatives
Amidation DCC/DMAP, RTAmide-linked conjugates
Ring-Opening NaOH (aq.), 80°CSuccinamic acid derivatives

Electronic Effects and Solvent Dependence

The HOMO-LUMO energy gap (ΔE_GAP) of derivatives varies with solvent polarity:

  • Toluene (nonpolar) : ΔE_GAP = 3.44–3.88 eV

  • DMSO (polar) : ΔE_GAP = 3.12–3.68 eV

Electron-withdrawing groups (e.g., -Cl, -COOH) reduce ΔE_GAP, enhancing electrophilic reactivity at the benzylidene-thiazolidinone interface .

Table 3: HOMO-LUMO Gaps in Different Solvents

DerivativeToluene (eV)DMSO (eV)
A-1 (Pyrrole)3.443.12
A-3 (Imidazole)3.883.68

Biological Activity Implications

  • The thioxothiazolidinone moiety inhibits enzymes like aldose reductase .

  • Structural modifications at the acetic acid group enhance bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several classes of heterocycles, including thiazolo-pyrimidines, pyrazolyl-acetic acids, and rhodanine derivatives. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound (Z-configuration) C₁₇H₁₃N₃O₅S₂* ~419.4 Not reported Thiazolidinone, dioxopyrrolidine, acetic acid -
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386.0 243–246 Thiazolo-pyrimidine, cyano, furan
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.0 213–215 Thiazolo-pyrimidine, cyano, benzylidene
(5-Oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid C₁₀H₉N₃O₃ 219.2 Not reported Pyrazolone, acetic acid
Rhodanine derivative (CAS 1204732-32-0) C₂₄H₂₁N₃O₄S₂ 479.6 Not reported Thiazolidinone, pyrazole, sulfanylidene
Key Observations:

Core Heterocycles: The target compound’s thiazolidinone-dioxopyrrolidine scaffold differs from the thiazolo-pyrimidine cores in compounds 11a and 11b . The rhodanine derivative () shares the thioxothiazolidinone motif but incorporates a pyrazole ring, increasing molecular weight (479.6 g/mol) and lipophilicity (XLogP3 = 4.9) compared to the target compound .

Substituent Effects: Electron-withdrawing groups (e.g., cyano in 11b) lower melting points (213–215°C vs. 243–246°C for 11a) due to reduced crystallinity . The acetic acid moiety in the target compound and pyrazolone derivative () introduces solubility in polar solvents, contrasting with the hydrophobic furan and benzylidene groups in 11a/b.

Synthetic Yields: Compounds 11a and 11b were synthesized in 68% yields via condensation reactions, suggesting efficient protocols for benzylidene-thiazolidinones . The target compound’s synthesis may require optimization due to steric hindrance from the dioxopyrrolidine ring.

Spectral and Analytical Data Comparison

Table 2: Spectroscopic Signatures
Compound IR (cm⁻¹) ^1H NMR (DMSO-d₆, δ ppm) Mass (m/z)
Target Compound Not reported Not reported Not reported
11a 3,436 (NH), 2,219 (CN) 2.24 (CH₃), 7.94 (=CH) 386 (M⁺)
11b 3,423 (NH), 2,209 (CN) 8.01 (=CH), 7.41 (ArH) 403 (M⁺)
Rhodanine derivative Not reported Not reported 479.097 (M⁺)
  • IR Spectroscopy : The absence of NH stretches in the rhodanine derivative () vs. prominent NH bands in 11a/b suggests differences in hydrogen-bonding networks .
  • ^1H NMR : The deshielded =CH proton (~7.94–8.01 ppm) in 11a/b confirms Z-configuration, a feature likely shared by the target compound .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid?

Methodological Answer : The compound’s core structure involves a thioxothiazolidinone fused to a pyrrolidine-dione system. A validated approach involves:

  • Step 1 : Condensation of 2-thioxothiazolidin-4-one with benzaldehyde derivatives under acidic conditions (e.g., acetic acid/sodium acetate) to form the benzylidene-thiazolidinone intermediate .
  • Step 2 : Subsequent reaction with pyrrolidine-dione precursors (e.g., 2,5-dioxopyrrolidin-1-yl acetic acid) under reflux in acetic anhydride, yielding the target compound. Reaction times (2–5 h) and molar ratios (1:1.1 for aldehyde:thiazolidinone) are critical for yields >60% .
  • Purification : Recrystallization from DMF/water or acetic acid improves purity (>95% by HPLC) .

Q. Q2. How can researchers confirm the stereochemical configuration (Z vs. E) of the benzylidene moiety?

Methodological Answer :

  • 1H NMR Analysis : The =CH proton in the Z-isomer typically resonates at δ 7.8–8.1 ppm as a singlet due to restricted rotation, whereas the E-isomer shows coupling (J = 12–16 Hz) .
  • 13C NMR : The carbonyl carbon (C=O) adjacent to the thioxo group appears at ~165–171 ppm, with deshielding effects confirming conjugation .
  • X-ray Crystallography : Definitive confirmation requires single-crystal analysis. For example, analogous thioxothiazolidinones show dihedral angles <10° between the benzylidene and thiazolidinone planes in the Z-configuration .

Intermediate Research: Structural and Functional Analysis

Q. Q3. What spectroscopic techniques are most effective for characterizing intermediates during synthesis?

Methodological Answer :

  • IR Spectroscopy : Key peaks include ν(C=O) at 1700–1750 cm⁻¹ (pyrrolidine-dione), ν(C=S) at 1250–1300 cm⁻¹, and ν(C≡N) at 2200–2250 cm⁻¹ (if cyano substituents are present) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 386 [M+] for C20H10N4O3S) and fragmentation patterns .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrrolidine-dione and benzylidene regions .

Q. Q4. How can solubility challenges in polar solvents be addressed for in vitro assays?

Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤5% v/v) combined with aqueous buffers (pH 6–7.4) to maintain solubility without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., carboxylates via ester hydrolysis) to enhance aqueous solubility .
  • Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media .

Advanced Research: Biological Evaluation and Mechanistic Studies

Q. Q5. How can structure-activity relationships (SAR) be systematically studied for this compound’s anticancer activity?

Methodological Answer :

  • Core Modifications : Synthesize analogs with halogenated benzylidene groups (e.g., 3,5-dichlorophenyl) to evaluate electron-withdrawing effects on cytotoxicity .
  • In Silico Docking : Use AutoDock Vina to predict binding affinity to targets like tubulin or topoisomerase II. Compare results with experimental IC50 values in MCF-7 or HeLa cells .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thioxothiazolidinone, pyrrolidine-dione) using Schrödinger’s Phase module .

Q. Q6. What experimental designs are suitable for resolving contradictions in reported cytotoxicity data?

Methodological Answer :

  • Dose-Response Curves : Use 8–10 concentrations (0.1–100 µM) with triplicate measurements to ensure reproducibility .
  • Control Standardization : Include positive controls (e.g., doxorubicin) and assess mitochondrial toxicity (via MTT assay) to rule out false positives .
  • Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI) with cell-cycle analysis (propidium iodide staining) to differentiate cytostatic vs. cytotoxic effects .

Q. Q7. How can environmental stability and degradation pathways be evaluated for this compound?

Methodological Answer :

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/basic hydrolysis (0.1N HCl/NaOH), and oxidative conditions (3% H2O2) .
  • LC-MS/MS Analysis : Monitor degradation products (e.g., hydrolyzed thioxothiazolidinone or decarboxylated derivatives) using a C18 column and ESI+ mode .
  • Ecotoxicity Assessment : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC50) and bioaccumulation potential .

Q. Q8. What computational methods validate the compound’s interaction with enzymatic targets?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to kinases (e.g., EGFR). Analyze RMSD (<2 Å) and hydrogen-bond occupancy .
  • QM/MM Calculations : Optimize the ligand-enzyme complex at the B3LYP/6-31G* level to study electronic interactions (e.g., charge transfer at the thioxo group) .
  • Free Energy Perturbation (FEP) : Predict relative binding affinities of analogs using Schrödinger’s FEP+ module .

Data Interpretation and Conflict Resolution

Q. Q9. How can conflicting NMR data for the pyrrolidine-dione moiety be resolved?

Methodological Answer :

  • Variable Temperature NMR : Acquire spectra at 25°C and 60°C to detect dynamic effects (e.g., ring puckering) that broaden signals .
  • Solvent Screening : Use DMSO-d6 vs. CDCl3 to assess solvent-induced shifts. For example, carbonyl carbons may deshield by 2–3 ppm in polar solvents .
  • NOESY Experiments : Identify through-space correlations between the pyrrolidine-dione and benzylidene protons to confirm spatial orientation .

Q. Q10. What statistical approaches address variability in biological replicate data?

Methodological Answer :

  • Mixed-Effects Models : Account for batch effects (e.g., cell passage number) using R’s lme4 package .
  • Principal Component Analysis (PCA) : Reduce dimensionality of omics data (e.g., transcriptomics) to identify outlier replicates .
  • Bland-Altman Plots : Visualize agreement between technical replicates in dose-response assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.